molecular formula C13H9N3O4S B14443673 2H-1,2,4-Benzothiadiazine, 3-(3-nitrophenyl)-, 1,1-dioxide CAS No. 73676-88-7

2H-1,2,4-Benzothiadiazine, 3-(3-nitrophenyl)-, 1,1-dioxide

Cat. No.: B14443673
CAS No.: 73676-88-7
M. Wt: 303.30 g/mol
InChI Key: OLNXOMLQDYVLSZ-UHFFFAOYSA-N
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Description

2H-1,2,4-Benzothiadiazine, 3-(3-nitrophenyl)-, 1,1-dioxide is a chemical compound with the molecular formula C13H9N3O4S and a molecular weight of 303.298. This compound is part of the benzothiadiazine family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2,4-Benzothiadiazine, 3-(3-nitrophenyl)-, 1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nitration of 2H-1,2,4-benzothiadiazine with a nitrophenyl group. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The specific conditions and reagents used can vary depending on the scale and desired yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2H-1,2,4-Benzothiadiazine, 3-(3-nitrophenyl)-, 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while oxidation can lead to different oxidized forms of the compound .

Scientific Research Applications

2H-1,2,4-Benzothiadiazine, 3-(3-nitrophenyl)-, 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1,2,4-Benzothiadiazine, 3-(3-nitrophenyl)-, 1,1-dioxide involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical pathways, influencing enzyme activity and protein interactions. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1,2,4-Benzothiadiazine, 3-(3-nitrophenyl)-, 1,1-dioxide is unique due to its specific nitrophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific research and industrial applications .

Properties

CAS No.

73676-88-7

Molecular Formula

C13H9N3O4S

Molecular Weight

303.30 g/mol

IUPAC Name

3-(3-nitrophenyl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C13H9N3O4S/c17-16(18)10-5-3-4-9(8-10)13-14-11-6-1-2-7-12(11)21(19,20)15-13/h1-8H,(H,14,15)

InChI Key

OLNXOMLQDYVLSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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